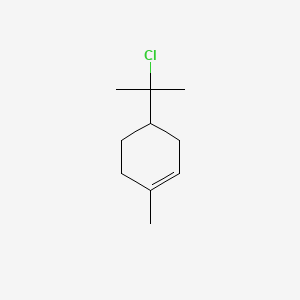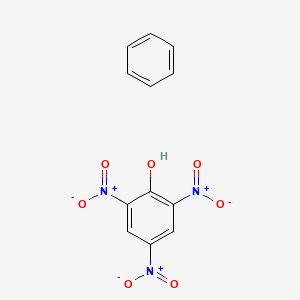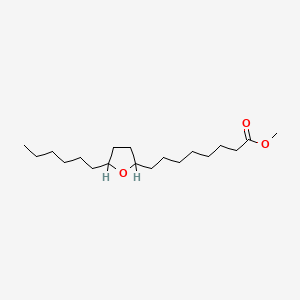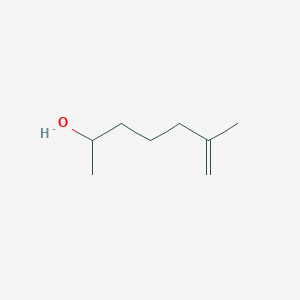
6-Methylhept-6-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylhept-6-en-2-ol is an organic compound with the molecular formula C8H16O. It is a clear, colorless liquid that is slightly soluble in water but soluble in organic solvents. This compound is known for its pleasant odor and is used in various applications, including as a fragrance ingredient and in the synthesis of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methylhept-6-en-2-ol can be synthesized through several methods. One common synthetic route involves the biotransformation of citral by free and immobilized cells of Saccharomyces cerevisiae. This method relies on the ability of plant cell cultures to produce secondary metabolites specifically .
Industrial Production Methods
In industrial settings, this compound is often produced through chemical synthesis involving the reaction of appropriate precursors under controlled conditions. The exact methods and conditions can vary, but they typically involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylhept-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of esters, ethers, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 6-Methylhept-6-en-2-one
Reduction: 6-Methylheptane-2-ol
Substitution: 6-Methylhept-6-en-2-yl chloride
Aplicaciones Científicas De Investigación
6-Methylhept-6-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an intermediate for drug synthesis.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mecanismo De Acción
The mechanism of action of 6-Methylhept-6-en-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as an aggregation pheromone for certain beetles, influencing their behavior and aggregation patterns . The exact molecular targets and pathways are still under investigation, but it is believed to interact with olfactory receptors in insects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylhept-5-en-2-ol: This compound is structurally similar but differs in the position of the double bond.
6-Methylhept-5-en-2-one: This compound has a carbonyl group instead of a hydroxyl group.
Uniqueness
6-Methylhept-6-en-2-ol is unique due to its specific structure and functional group positioning, which confer distinct chemical properties and reactivity. Its role as an aggregation pheromone also sets it apart from other similar compounds, making it valuable in entomological studies and applications.
Propiedades
Número CAS |
32779-60-5 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
6-methylhept-6-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h8-9H,1,4-6H2,2-3H3 |
Clave InChI |
HRFFUHAMURPXKM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


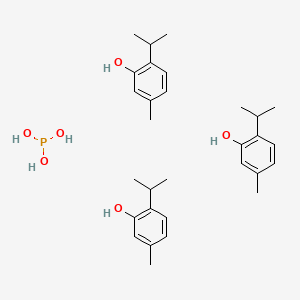
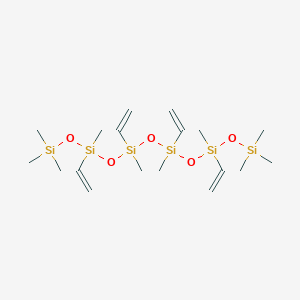
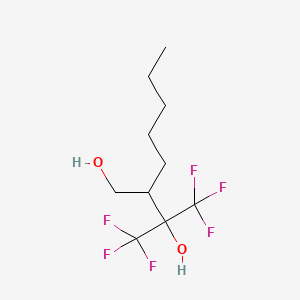
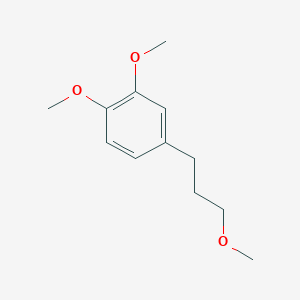
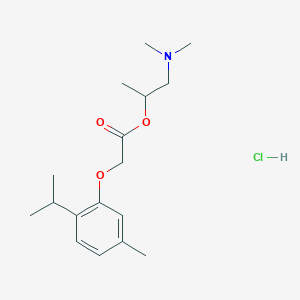
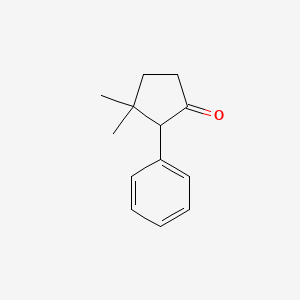

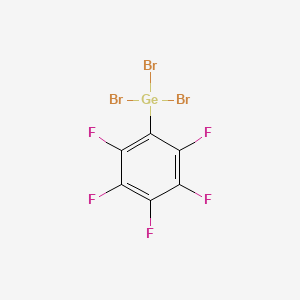

![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
